2,4,9-Trimethyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76089-61-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2,4,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-12-6-4-5-7-13(12)16(3)14(15)9-10/h4-9H,1-3H3 |
InChI Key |
QPUVBMFPOMRCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N(C2=C1)C)C |
Origin of Product |
United States |
Advanced Spectroscopic Investigations of 2,4,9 Trimethyl 9h Carbazole and Analogues
Vibrational Spectroscopy Studies (Infrared, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by probing their vibrational modes. For carbazole (B46965) systems, these techniques provide valuable insights into the influence of substitution on the aromatic framework and the nature of intermolecular interactions.
The vibrational spectrum of a molecule is a unique fingerprint, with specific bands corresponding to the stretching and bending of different functional groups. In the case of 2,4,9-trimethyl-9H-carbazole, the spectrum would be dominated by contributions from the carbazole core and the methyl substituents.
Key characteristic vibrational modes for carbazole and its methylated analogues include:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. The precise positions can be influenced by the substitution pattern on the aromatic rings.
Aliphatic C-H Stretching: The methyl groups introduced at the 2, 4, and 9 positions will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings of the carbazole skeleton are expected in the 1650-1450 cm⁻¹ region. These bands are often intense in both IR and Raman spectra and are sensitive to the electronic effects of substituents.
C-N Stretching: The stretching of the carbon-nitrogen bonds within the pyrrole (B145914) ring of the carbazole moiety typically occurs in the 1360-1250 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur at lower frequencies, typically below 1500 cm⁻¹. Out-of-plane C-H bending modes are particularly useful for determining the substitution pattern on the benzene (B151609) rings.
For N-substituted carbazoles, such as 9-methylcarbazole, the vibrational modes associated with the N-alkyl group are also important for characterization rsc.org.
Table 1: Characteristic Vibrational Modes of Carbazole Analogues (Interactive Data Table)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Position can shift with substitution. |
| Aliphatic C-H Stretch | 3000-2850 | From methyl groups. |
| Aromatic C=C Stretch | 1650-1450 | Sensitive to electronic effects. |
| C-N Stretch | 1360-1250 | Characteristic of the pyrrole ring. |
The assignment of vibrational modes can be significantly enhanced by comparing experimentally obtained spectra with those calculated using quantum chemical methods, such as Density Functional Theory (DFT). Such comparative studies have been successfully applied to carbazole and its N-substituted derivatives rsc.org.
Computational models allow for the prediction of vibrational frequencies and intensities. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of the observed spectral bands rsc.org. For N-substituted carbazoles, it has been shown that considering both monomeric and dimeric forms of the molecules in the calculations provides a more accurate representation of the experimental infrared spectra, suggesting the presence of intermolecular interactions in the solid state rsc.org.
A coupled computational-experimental approach is invaluable for interpreting the complex vibrational spectra of substituted carbazoles and is essential for a detailed characterization of their molecular structure rsc.org.
Vibrational spectroscopy can provide evidence for intermolecular interactions such as π-π stacking, which are common in planar aromatic systems like carbazoles. These interactions can lead to shifts in the vibrational frequencies of the aromatic ring modes. For instance, a downshift in the C=C ring stretching modes upon aggregation can be indicative of π-π stacking nih.gov.
In the solid state, the formation of aggregates through π-π stacking is a key feature of carbazole derivatives. The strength of these interactions can be tuned by the introduction of substituents rsc.org. Computational studies on dimers of N-substituted carbazoles have been used to investigate π-π stacking distances and the angles between the monomer units, providing insights into the nature of these noncovalent interactions rsc.org. The analysis of vibrational spectra, in conjunction with computational modeling, can thus be a powerful method to understand the supramolecular organization of these compounds in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of this compound would provide a wealth of structural information. Although specific data for this compound is not available in the provided search results, the expected chemical shifts can be inferred from data for carbazole and its methylated analogues ipb.ptchemicalbook.comepa.gov.
¹H NMR:
Aromatic Protons: The protons on the carbazole ring system would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution pattern with three methyl groups would lead to a specific set of signals with characteristic multiplicities (singlets, doublets, etc.) and coupling constants, allowing for their unambiguous assignment.
Methyl Protons: Three distinct singlet signals would be expected for the three methyl groups. The N-CH₃ protons (at position 9) would likely appear in the range of 3.5-4.0 ppm, while the aromatic C-CH₃ protons (at positions 2 and 4) would resonate further upfield, typically between 2.0 and 2.5 ppm.
¹³C NMR:
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the methyl substituents.
The carbons of the methyl groups would appear in the aliphatic region of the spectrum.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogues (Interactive Data Table)
| Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH | ¹H | 7.0 - 8.5 | Specific shifts depend on position and coupling. |
| N-CH₃ | ¹H | 3.5 - 4.0 | Singlet. |
| Ar-CH₃ | ¹H | 2.0 - 2.5 | Two distinct singlets expected. |
| Aromatic C | ¹³C | 110 - 145 | Quaternary and protonated carbons will have different shifts. |
| N-CH₃ | ¹³C | ~30 |
Theoretical calculations of NMR chemical shifts using methods like Gauge-Including Atomic Orbitals (GIAO) can aid in the assignment of experimental spectra for carbazole derivatives epa.gov.
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. For N-substituted carbazoles, the ¹⁵N chemical shift provides direct information about the nature of the C-N bonds and the influence of the substituent on the nitrogen atom.
Solid-state NMR techniques, such as ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS), are particularly useful for studying the nitrogen environment in solid samples. The ¹⁵N chemical shift of the nitrogen atom in the carbazole ring is expected to be in the range typical for pyrrole-like nitrogens ipb.pt. N-alkylation generally leads to a downfield shift in the ¹⁵N resonance compared to the parent N-H carbazole researchgate.netresearchgate.net. The specific chemical shift for the nitrogen in this compound would be influenced by the electronic effects of the methyl groups on the aromatic rings.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic transitions of carbazole derivatives are sensitive to their structural and environmental conditions. Spectroscopic techniques such as UV-Vis absorption and fluorescence are crucial for understanding their behavior in the ground and excited states.
The UV-Vis absorption spectrum of the carbazole core is characterized by strong absorptions in the UV region, which are attributed to π–π* electronic transitions within the aromatic system. For the parent 9H-carbazole, these transitions are typically observed around 293 nm, 324 nm, and 337 nm. The introduction of methyl groups, as in this compound, is expected to cause a slight bathochromic (red) shift in these absorption maxima due to the electron-donating inductive effect of the alkyl groups.
Similarly, the fluorescence emission of carbazoles is a key feature of their utility. Upon excitation, these compounds typically exhibit strong emission in the violet-blue region of the electromagnetic spectrum. For instance, N-methylcarbazole, a close analogue, displays characteristic absorption peaks that provide a baseline for understanding the effects of further methylation. nist.gov The emission spectrum is often a mirror image of the lowest energy absorption band and provides insight into the energy of the first singlet excited state (S₁). The substitution pattern significantly influences the emission wavelength; carbazole derivatives substituted at the 3- and 6-positions with tert-butyl groups show emission maxima between 386 nm and 437 nm. researchgate.net
Table 1: Representative Photophysical Data for Carbazole Analogues in Solution
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| N-methylcarbazole | Ethanol | 237, 258, 295, 330, 343 | - | nist.gov |
| 3,6-di-tert-butyl-carbazole derivative | Dichloromethane (B109758) | 328-353 | 386-437 | researchgate.net |
| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) | - | ~317 | ~397 | scite.ai |
| 2-nitro-3-phenyl-9H-carbazole | Dichloromethane | 260-410 (broad) | 400 | nih.gov |
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Carbazole derivatives are known for their high fluorescence efficiency. researchgate.net A series of carbazole derivatives synthesized via the Wittig–Horner reaction exhibited exceptionally high fluorescence quantum yields in solution, ranging from 0.88 to 1.00. researchgate.net Another study on a carbazole-benzothiazole derivative reported a quantum yield of 70% in a dichloromethane solution. nih.gov These high values indicate that radiative decay from the S₁ state is a highly favorable de-excitation pathway, competing effectively with non-radiative processes.
The fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is another critical photophysical parameter. For highly fluorescent carbazole compounds, lifetimes are typically in the range of a few nanoseconds (ns). researchgate.net For example, certain tert-butyl substituted carbazoles have lifetimes between 2.09 and 3.91 ns in dichloromethane. researchgate.net
Table 2: Fluorescence Quantum Yields and Lifetimes for Selected Carbazole Analogues
| Compound Type | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Conditions | Reference |
|---|---|---|---|---|
| Styryl-carbazole derivative | 0.88–1.00 | - | Solution | researchgate.net |
| 3,6-di-tert-butyl-carbazole derivative | 0.72–0.89 | 2.09–3.91 | Dichloromethane | researchgate.net |
| Pyridine-functionalised carbazole | 0.16 (increases to 0.80 upon protonation) | - | Solution | rsc.org |
| 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) | 0.70 | - | Dichloromethane | nih.gov |
Solvatochromism describes the change in the position of absorption or emission spectral bands with a change in solvent polarity. This phenomenon provides valuable information about the difference in the dipole moment between the ground and excited states of a molecule. In carbazole derivatives, the emission spectra often show a red-shift (bathochromic shift) as the polarity of the solvent increases. dergipark.org.tr This indicates that the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.
For example, studies on 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) showed a slight red-shift in photoluminescence as solvent polarity increased. nih.gov Similarly, the absorption spectra of a 3,6-disubstituted carbazole containing fluorene (B118485) shifted from 316 nm in dichloromethane to 318 nm in the more polar dimethyl sulfoxide (B87167) (DMSO). dergipark.org.tr This environmental sensitivity is a hallmark of molecules with charge-transfer character in their excited states.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₅H₁₅N. The calculated exact mass (monoisotopic mass) of its molecular ion [M+H]⁺ is 210.1283 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm its elemental composition.
In addition to precise mass, tandem mass spectrometry (MS/MS) reveals the fragmentation pathways of the ion, which aids in structural elucidation. The fragmentation of the this compound ion would likely be dominated by the stability of the aromatic carbazole core. A primary and highly probable fragmentation pathway would involve the loss of a methyl radical (•CH₃), a neutral loss of 15 Da, to form a stable [M-15]⁺ cation. This fragment could be further stabilized by resonance. During the fragmentation of some methylated compounds, migration of a methyl group has been observed, which could lead to more complex fragmentation patterns. nih.gov
Table 3: Calculated Exact Masses for this compound and Potential Fragments
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₅H₁₅N | 209.1204 | Molecular Ion |
| [M+H]⁺ | C₁₅H₁₆N | 210.1283 | Protonated Molecule |
| [M-CH₃]⁺ | C₁₄H₁₂N | 194.0970 | Loss of a methyl radical |
Solid-State Structural Characterization via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive, atomic-level information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related carbazole derivatives allows for a reliable prediction of its key structural features.
The carbazole ring system is inherently planar or nearly planar. nih.govresearchgate.net For example, in the structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system is almost planar, with a maximum deviation of only 0.041 Å. researchgate.net Similarly, in a carbazole-triazine hybrid, the dihedral angle between the two benzene rings of the carbazole moiety is a mere 3.6°. mdpi.com It is expected that the fused ring system of this compound would also be highly planar.
In the solid state, the packing of these planar molecules is often governed by non-covalent interactions, such as π–π stacking and C–H···π interactions. researchgate.net The methyl groups at the 2- and 4-positions would influence how adjacent molecules stack, potentially preventing a perfectly cofacial arrangement due to steric hindrance but promoting offset stacking or herringbone motifs stabilized by C–H···π interactions.
Table 4: Representative Crystallographic Data for a Carbazole Analogue
| Parameter | Value |
|---|---|
| Compound | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| β (°) | 98.947(3) |
| Volume (ų) | 2588.3(8) |
| Reference | mdpi.com |
Mechanistic Studies of Biological Interactions of Carbazole Derivatives
Enzyme Inhibition Modalities
Carbazole (B46965) compounds have been identified as inhibitors of several critical enzyme systems. The specific substitutions on the carbazole ring system influence both the potency and selectivity of these inhibitory actions.
The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Aberrant STAT signaling, particularly involving STAT3, is a hallmark of various cancers, making it a key therapeutic target. Carbazole derivatives have been recognized for their ability to target the JAK/STAT pathway, which is a principal mechanism behind their antiproliferative effects against numerous cancer cell lines. mdpi.comresearchgate.net For instance, studies on certain carbazole compounds have demonstrated the downregulation of the nuclear pool of phospho-STAT3, which suppresses the phosphorylation and subsequent translocation of STAT3 into the nucleus, thereby reducing its DNA binding and transcriptional activity. mdpi.com
DNA topoisomerases (Topo) are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation. nih.gov They are validated targets for cancer chemotherapy. The carbazole skeleton is a key structural motif in many molecules that function as DNA intercalating agents and interfere with the activity of both Topoisomerase I and Topoisomerase II. nih.govresearchgate.netnih.gov Natural alkaloids with a carbazole nucleus, such as ellipticine, are known for their ability to inhibit topoisomerases. nih.gov
Synthetic carbazole derivatives have been developed to enhance this activity. For example, certain N-thioalkylcarbazole derivatives have shown significant anti-proliferative activity against breast and uterine cancer cell lines, a mechanism attributed to the inhibition of Topoisomerase II, which subsequently triggers the intrinsic apoptotic pathway. nih.gov Similarly, other studies have identified specific 5,8-dimethyl-9H-carbazole derivatives that selectively inhibit human Topoisomerase I. researchgate.netunibas.it The antiproliferative efficacy of various carbazole derivatives against different cancer cell lines is often linked to this mechanism.
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
|---|---|---|
| Compound 5a | 50.4 ± 0.96 | 39.9 ± 0.52 |
| Compound 5c | 54.9 ± 1.00 | 27.2 ± 0.75 |
Rac GTPases are a subfamily of the Rho family of small GTPases that regulate diverse cellular functions, including cytoskeletal organization, cell migration, and proliferation. EHop-016, a carbazole derivative, has been identified as a potent and specific inhibitor of Rac1 and Rac3. nih.govabcam.com It is approximately 100-fold more potent than its parent compound, NSC-23766, with an IC₅₀ value of 1.1 µM against Rac. abcam.com EHop-016 functions by preventing the activation of Rac1, thereby inhibiting its downstream effectors like p21-activated kinase (PAK) and suppressing lamellipodia extension and cell migration in metastatic cancer cells. abcam.com
The Wiskott-Aldrich Syndrome protein (WASP) is an actin nucleation-promoting factor that is involved in maintaining cell polarity. nih.gov Wiskostatin, a known inhibitor of WASP, is another example of a biologically active molecule featuring a carbazole-related structural motif. researchgate.net Research indicates a complex reciprocal relationship where WASP helps restrict active Rac to the front of a migrating cell to maintain polarity. nih.gov
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a primary therapeutic strategy for Alzheimer's disease, as they increase the concentration of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com The carbazole scaffold has been utilized to design novel cholinesterase inhibitors. niscair.res.in For example, tacrine-carbazole hybrids have been investigated and found to exhibit a preference for BuChE inhibition. nih.gov Furthermore, novel series of 9H-carbazole-4H-chromene hybrids have been synthesized and shown to possess dual inhibitory activity against both AChE and BuChE. nih.gov
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| Compound 4a | 5.76 | 48.98 |
| Compound 4d | 3.58 | 42.73 |
Dihydrofolate reductase (DHFR) is an essential enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. nih.govd-nb.info The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in one-carbon transfer reactions. d-nb.info Inhibition of DHFR leads to the disruption of DNA synthesis and ultimately cell death. d-nb.info While numerous heterocyclic compounds have been developed as DHFR inhibitors, research specifically linking carbazole derivatives to a primary mechanism of DHFR inhibition is not prominent in the current scientific literature. rjraap.com The antimicrobial effects reported for some carbazole derivatives are often attributed to other mechanisms, such as interaction with DNA gyrase. echemcom.com
Nucleic Acid Interaction Mechanisms
Beyond enzyme inhibition, a significant mechanism of action for carbazole derivatives involves direct, non-covalent interactions with nucleic acids. The inherent planarity of the tricyclic carbazole ring system allows these molecules to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
Furthermore, computational molecular docking studies have provided detailed insights into the binding preferences of carbazole analogs. These studies have revealed that the crescent shape adopted by these planar ligands allows for preferential binding within the minor groove of the DNA duplex. tmkarpinski.com This interaction with the minor groove is a distinct, non-intercalative mode of DNA binding that can also interfere with cellular processes by blocking the access of DNA-binding proteins and enzymes. tmkarpinski.com The binding energies calculated in these in-silico studies have been shown to correlate with experimental data, reinforcing the significance of direct nucleic acid interaction as a key biological mechanism for this class of compounds. tmkarpinski.com
DNA Intercalation and Damaging Abilities
The ability of carbazole derivatives to intercalate into DNA is a key mechanism underlying their cytotoxic and antitumor activities. nih.govunibas.it This intercalation disrupts normal DNA processes, such as replication and transcription, ultimately leading to cell death. unibas.itnih.gov The planar structure of the carbazole nucleus is crucial for this activity, allowing it to insert between the base pairs of the DNA double helix. unibas.itnih.gov
Some carbazole derivatives have been shown to possess significant DNA damaging abilities. For instance, the introduction of epoxypropoxy or thioepoxypropoxy groups to the carbazole scaffold can enhance its capacity to cause DNA damage. unibas.it One such derivative, MHY407, demonstrated notable DNA damaging effects, which are linked to the inhibition of topoisomerase II and the production of cleaved PARP (c-PARP). unibas.it The interaction of these compounds with DNA can be a complex, multi-step process, sometimes involving a "molecular lock" mechanism where the DNA undergoes significant structural rearrangements to accommodate the intercalating agent, leading to a highly stable complex. nih.gov
G-Quadruplex Binding Selectivity
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. frontiersin.org These structures are prevalent in regulatory regions of the genome, including gene promoters, and are considered attractive targets for anticancer drug development. frontiersin.org Carbazole derivatives, owing to their planar aromatic systems, are well-suited for binding to and stabilizing G-quadruplex structures. mdpi.com
Research has focused on developing carbazole-based fluorescent probes that can selectively target G-quadruplex DNA. nih.gov The substitution pattern and position on the carbazole scaffold significantly influence the selectivity and binding affinity for G-quadruplexes over other DNA forms. nih.gov For example, certain carbazole derivatives have been designed to exhibit superior selectivity for the c-MYC G-quadruplex, a key regulator of cell proliferation. mdpi.comresearchgate.net The binding mode often involves π-π stacking interactions between the carbazole ligand and the guanine (B1146940) tetrads of the G-quadruplex. mdpi.com Some derivatives, like BMVC, can even form 1:1 and 2:1 complexes with the c-MYC G-quadruplex. mdpi.com
| Compound | Target G-Quadruplex | Binding Affinity (KD) | Key Findings | Reference |
|---|---|---|---|---|
| QN-1 | c-MYC | 1.3 µM | Selective for c-MYC G-quadruplexes with a more "drug-like" structure. | mdpi.comresearchgate.net |
| BMVC | c-MYC | - | Forms 1:1 and 2:1 complexes; inhibits c-MYC expression in breast cancer cells. | mdpi.com |
| Tz1 | c-MYC | - | Shows significant stabilization of c-MYC G-quadruplexes and induces apoptosis. | mdpi.com |
Cellular Pathway Modulation
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A significant mechanism of action for many carbazole derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govunibas.it These compounds can disrupt the normal progression of the cell cycle, often leading to an accumulation of cells in a specific phase, such as G0/G1 or S phase. unibas.itnih.gov
For instance, some symmetrically substituted carbazole derivatives have been shown to cause a significant G0/G1 arrest in A549 lung cancer cells. nih.gov In another study, the carbazole derivative ECCA was found to induce apoptosis in melanoma cells in a concentration-dependent manner, an effect associated with the upregulation of caspase activities. nih.gov The induction of apoptosis by carbazole derivatives can be mediated through various pathways, including the intrinsic apoptotic pathway, which involves the inhibition of enzymes like Topoisomerase II. nih.gov Furthermore, some carbazoles can induce morphological changes in cell nuclei, such as chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis. unibas.it
Regulation of Key Regulatory Proteins (e.g., cyclin D1, pRb, p53, bcl-2)
The effects of carbazole derivatives on apoptosis and the cell cycle are often mediated by their ability to modulate the expression and activity of key regulatory proteins. unibas.itnih.gov These proteins play crucial roles in controlling cell proliferation, survival, and death.
Cyclin D1 and pRb: Cyclin D1 is a key regulator of the G1 phase of the cell cycle, and its overexpression is common in many cancers. plos.org Some carbazole derivatives can downregulate the levels of cyclin D1, contributing to cell cycle arrest. unibas.it The retinoblastoma protein (pRb) is another critical cell cycle regulator, and its activity is controlled by phosphorylation. unibas.it
p53 and p21: The tumor suppressor protein p53 is a central player in the cellular response to stress, including DNA damage. nih.govresearchgate.net Activation of p53 can lead to cell cycle arrest or apoptosis. nih.gov The carbazole derivative ECCA has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells, leading to apoptosis and senescence. nih.gov The cyclin-dependent kinase inhibitor p21 is a key downstream target of p53, and its induction can lead to cell cycle arrest. nih.govembopress.org Some carbazoles regulate cell cycle progression through the modulation of p21. unibas.it
bcl-2: The B-cell lymphoma 2 (bcl-2) protein is an anti-apoptotic protein, and its overexpression can promote cancer cell survival. nih.gov Some carbazole derivatives have been shown to promote the phosphorylation of bcl-2, thereby inducing apoptotic cell death. unibas.it Additionally, carbazole derivatives have been studied for their ability to bind to the G-quadruplex structure in the promoter region of the bcl-2 gene, potentially affecting its expression. mdpi.com
| Carbazole Derivative | Target Protein | Effect | Cellular Outcome | Reference |
|---|---|---|---|---|
| MHY407 | cyclin D1, pRb, p21 | Regulation | S phase cell cycle arrest | unibas.it |
| Unnamed Carbazole Derivative | p53, bcl-2 | Increased p53 expression, bcl-2 phosphorylation | M-phase arrest, apoptosis | unibas.it |
| ECCA | p53 | Enhanced phosphorylation at Ser15 | Apoptosis and senescence in melanoma cells | nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
Reactive oxygen species (ROS) and free radicals can cause oxidative damage to cellular components, contributing to the development of various diseases. bas.bg Carbazole and its derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.combas.bg
The antioxidant activity of carbazole derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) method. lmaleidykla.ltnih.gov Studies have shown that the substitution pattern on the carbazole ring significantly influences its antioxidant potential. lmaleidykla.lt For example, the presence of electron-donating groups can enhance the radical scavenging activity. bas.bg
Several studies have synthesized and evaluated series of carbazole derivatives for their antioxidant capabilities. For instance, some carbazole derivatives conjugated with aminophenols have demonstrated notable radical scavenging activity. bas.bg In one study, a derivative with a methoxy (B1213986) substituent on the phenolic moiety showed predominant activity. bas.bg Another study found that certain carbazole derivatives exhibited potent antioxidant activities against DPPH, with IC50 values comparable to the reference antioxidant Trolox. nih.gov Natural carbazoles like carazostatin (B1668301) and carbazomycin B have also shown potent inhibitory activity against lipid peroxidation in vitro. nih.gov
Anti-prion Activity Mechanisms in TSE-Infected Cellular Models
Transmissible spongiform encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). csic.esnih.gov Carbazole-based compounds have emerged as promising agents with anti-prion activity. csic.es
The mechanism of anti-prion activity for some carbazole derivatives involves acting as pharmacological chaperones that stabilize the native conformation of PrPC, thereby preventing its conversion to the pathogenic PrPSc form. nih.gov Symmetrical bifunctional carbazole derivatives have been designed as fluorescent rigid analogues of GN8, a known PrPC stabilizing agent. nih.gov
In studies using TSE-infected cellular models, such as ScN2a and ScGT1 cells, certain carbazole derivatives have shown the ability to reduce the levels of protease-resistant PrPSc. csic.esnih.gov For example, the bis-(dimethylaminoacetamido)carbazole derivative 2b was found to be active in two different cell lines infected with a mouse-adapted scrapie strain. nih.gov Interestingly, unlike some other anti-prion compounds, this derivative did not affect the levels of normal PrPC, which could be advantageous in terms of reducing potential toxicity. nih.gov Furthermore, some carbazole derivatives have demonstrated the ability to delay the aggregation of recombinant PrP in cell-free assays. nih.gov
Antimicrobial Action Modalities (Antibacterial, Antifungal, Antitubercular)
Carbazole and its derivatives are recognized for their significant biological activities, including a wide spectrum of antimicrobial properties. acs.orgmdpi.com These compounds, both naturally occurring and synthetic, have been extensively studied for their potential as antibacterial, antifungal, and antitubercular agents. mdpi.commdpi.comnih.gov The core carbazole structure, a tricyclic aromatic heterocycle, allows for the introduction of various functional groups, which can modulate the antimicrobial efficacy. mdpi.comasm.org
Antibacterial Activity:
Numerous carbazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscielo.br For instance, derivatives containing halogen, cyano, and alkyl groups have been screened for their efficacy. nih.gov Studies have shown that 3-cyano-9H-carbazole and 3-iodo-9H-carbazole are particularly effective against Bacillus subtilis, while 1,3,6-tribromo-9H-carbazole shows strong activity against Escherichia coli. nih.gov The introduction of an imidazole (B134444) moiety into the carbazole structure has been found to enhance antibacterial efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The mechanism of antibacterial action for some carbazole derivatives involves increasing the permeability of the bacterial cell membrane. researchgate.net This disruption of the membrane integrity can lead to cell death.
Interactive Table: Antibacterial Activity of Selected Carbazole Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 µg/ml | nih.gov |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/ml | nih.gov |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 µg/ml | nih.gov |
| N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide | Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes | Notable Activity | mdpi.com |
| Carbazole-imidazole derivatives (2a-c) | S. aureus, MRSA, B. subtilis, E. coli, P. aeruginosa, B. proteus | 1–8 µg/mL | nih.gov |
Antifungal Activity:
The antifungal potential of carbazole derivatives has also been well-documented. acs.orgmdpi.com These compounds have shown inhibitory effects against various fungal pathogens, including Candida albicans and Aspergillus species. nih.govresearchgate.net The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to significantly increase antifungal activity against C. albicans. researchgate.net
One of the primary mechanisms of antifungal action for certain carbazole derivatives is the inhibition of the fungal plasma membrane proton ATPase (H+-ATPase). nih.gov This enzyme is crucial for maintaining the high plasma membrane potential in fungi. By inhibiting ATP hydrolysis, these compounds disrupt proton extrusion and extracellular acidification, leading to fungal cell death within a few hours. nih.gov Biochemical studies suggest that these carbazole derivatives act as allosteric inhibitors of H+-ATPase. nih.gov Another study has pointed to the inhibition of the Ras1/MAPK pathway in C. albicans as a mechanism to attenuate its pathogenicity. scielo.br
Interactive Table: Antifungal Activity of Selected Carbazole Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Carbazole-triazole derivatives (3a-c) | Candida albicans | Significant Activity | nih.gov |
| N-substituted carbazoles with 1,2,4-triazole moiety | Candida albicans | 2–4 µg/mL | researchgate.net |
| Pyrimidine carbazole and Pyrazole carbazole | C. albicans, A. fumigatus | 8.7–10.8 µg/mL | researchgate.net |
| N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide | Candida albicans | Notable Activity | mdpi.com |
Antitubercular Activity:
Several carbazole alkaloids and their synthetic derivatives have exhibited promising activity against Mycobacterium tuberculosis. researchgate.netresearchgate.netresearchgate.net Natural carbazoles isolated from plants have shown moderate antitubercular activity. researchgate.net Synthetic modifications have led to compounds with significantly improved in vitro and in vivo activity against M. tuberculosis H37Rv. researchgate.net
A study of 49 oxygenated tricyclic carbazole derivatives identified twelve compounds with significant anti-TB activity. researchgate.net The most active compounds, including the natural alkaloids clauszoline-M and murrayaline-C, had MIC90 values ranging from 1.5 to 3.7 μM and were found to be virtually nontoxic to mammalian cells at concentrations up to 50 μM. researchgate.net The presence of oxygenated functional groups at the C-2 and C-3 positions of the carbazole scaffold appears to be important for potent and selective antitubercular activity. researchgate.net
Interactive Table: Antitubercular Activity of Selected Carbazole Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Clauszoline-M | Mycobacterium tuberculosis | 1.5 - 3.7 μM (MIC90) | researchgate.net |
| Murrayaline-C | Mycobacterium tuberculosis | 1.5 - 3.7 μM (MIC90) | researchgate.net |
| Carbalexin-C | Mycobacterium tuberculosis | 1.5 - 3.7 μM (MIC90) | researchgate.net |
| 9-fluoro-5-(9-methyl-9H-carbazol-3-yl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | Mycobacterium tuberculosis H37Rv | 3.13 μg/mL |
Biotransformation Pathways of Carbazole by Microorganisms
The biotransformation of carbazole has been studied in various microorganisms, which utilize it as a source of carbon, nitrogen, and energy. acs.org The degradation pathways are of interest for bioremediation of environments contaminated with heterocyclic aromatic compounds. mdpi.comresearchgate.net
Bacterial Biotransformation:
Several bacterial genera, including Pseudomonas, Sphingomonas, Ralstonia, Bacillus, Gordonia, and Mycobacterium, are known to degrade carbazole. nih.gov The primary metabolic pathway in many of these bacteria involves an initial dioxygenase attack. nih.gov There are three main modes of initial oxidation reported:
Angular Dioxygenation: The most common pathway begins with the oxidation of the carbon atom bonded to the nitrogen and the adjacent angular carbon (C9a). nih.govnih.gov This is catalyzed by a carbazole 1,9a-dioxygenase, leading to the formation of an unstable intermediate that is converted to 2'-aminobiphenyl-2,3-diol. nih.govresearchgate.net This diol is then subjected to meta-cleavage by an extradiol dioxygenase, producing 2-hydroxy-6-(2-aminophenyl)-6-oxo-2,4-hexadienoic acid. nih.gov Subsequent hydrolysis yields anthranilic acid, which is further mineralized to catechol. acs.orgnih.govresearchgate.net
Lateral Dioxygenation: In this pathway, one of the aromatic rings is oxidized to a dihydrodiol. nih.gov For example, oxidation at the C3 and C4 positions can occur.
N-oxidation: Some pathways may involve the oxidation of the nitrogen atom. nih.gov
The genes responsible for carbazole degradation, often denoted as car genes, have been identified and characterized in several bacterial strains. mdpi.com
Fungal Biotransformation:
Filamentous fungi, such as those from the genus Cunninghamella, are also capable of transforming carbazole. researchgate.netresearchgate.net The primary mechanism of fungal biotransformation is oxidation, leading to the formation of hydroxylated derivatives. researchgate.net
Studies with Cunninghamella elegans and Cunninghamella echinulata have shown the conversion of carbazole into monohydroxylated metabolites. researchgate.netresearchgate.net Specifically, 1-hydroxycarbazole, 2-hydroxycarbazole (B1203736), and 3-hydroxycarbazole have been identified as products. researchgate.net For instance, C. elegans has been shown to convert carbazole to 3-hydroxycarbazole. researchgate.net The identification of 2-hydroxycarbazole as a metabolite was a novel finding in the biotransformation by Cunninghamella species. researchgate.netresearchgate.net The detoxification process by these fungi is significant, with some strains removing over 90% of the initial carbazole concentration. researchgate.netresearchgate.net
Applications in Advanced Materials Science and Engineering
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)
Carbazole-based materials are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), particularly in the fabrication of highly efficient phosphorescent OLEDs (PHOLEDs). Their wide energy bandgap and high triplet energy levels are crucial for hosting high-energy triplet emitters, which are essential for achieving high device efficiencies. researchgate.netnih.gov
Carbazole (B46965) derivatives are widely employed as host materials in the emissive layers of OLEDs. researchgate.net In a host-guest system, the host material constitutes the matrix into which an emissive dopant (guest) is dispersed. mdpi.com This architecture is particularly vital for PHOLEDs to mitigate triplet-triplet annihilation and concentration quenching, thereby enhancing device efficiency. mdpi.com The high triplet energy of carbazole-based hosts ensures efficient energy transfer from the host to the phosphorescent guest. researchgate.netnih.gov For instance, carbazole-based polymers have been synthesized and utilized as hosts for green triplet emitters, leading to high-efficiency PHOLEDs. nih.gov
Researchers have designed various carbazole-based host materials, demonstrating their versatility. For example, combining carbazole units with electron-accepting moieties like pyridine (B92270) can create bipolar host materials, which facilitate balanced charge injection and transport, leading to improved OLED performance. nih.govdoi.org In one study, green PHOLEDs using a carbazole-pyridine derivative as the host and a green phosphorescent emitter as the guest achieved a maximum external quantum efficiency of 6.7% and a luminance of up to 11,200 cd/m². nih.gov Another study reported a blue PHOLED with a D-A-D type carbazole-based host that reached a maximum external quantum efficiency of 16.3%. doi.org
Table 1: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material Type | Guest Emitter | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Reference |
|---|---|---|---|---|
| Carbazole-Pyridine Derivative | Green Phosphorescent | 6.7% | 11,200 | nih.gov |
| D-A-D Type Carbazole Host | Blue Phosphorescent (FIrpic) | 16.3% | Not Reported | doi.org |
| Carbazole-Oxadiazole Copolymer | Green Triplet Emitter | Not Reported (Efficacy: 23 cd/A) | Not Reported | nih.gov |
| Isoquinolyl Carbazole | Copper Iodide Complex (Red) | 3.6% | 853 | rsc.org |
| (Tetrafluorovinylphenyl)carbazole | CdSeS/ZnS Quantum Dots | 2.3% | 19,000 | ktu.edu |
This table is interactive. Click on the headers to sort the data.
The inherent charge transport properties of carbazole derivatives make them excellent candidates for hole transport materials (HTMs) and, in some cases, electron transport materials (ETMs) in OLEDs. evitachem.comresearchgate.net Their ability to form stable cations facilitates efficient hole injection and transport from the anode to the emissive layer. researchgate.net The HOMO levels of many carbazole polymers align well with the work function of common anodes like ITO and hole-injection layers like PEDOT:PSS, enabling high current densities at moderate voltages. nih.gov
While carbazole itself is predominantly a hole-transporting (p-type) material, modifications to its structure can induce electron-transporting (n-type) or bipolar characteristics. researchgate.netresearchgate.net For instance, theoretical studies have shown that while most carbazole derivatives are suited for hole transport, specific substitutions can result in favorable electron transfer properties. researchgate.net The incorporation of electron-deficient units, such as pyridine or oxadiazole, into the carbazole framework is a common strategy to enhance electron transport capabilities. researchgate.netnih.gov This bipolar nature is crucial for achieving charge balance within the device, which is essential for high efficiency and long operational stability. doi.org
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Carbazole-based compounds, including 2,4,9-trimethyl-9H-carbazole, are extensively utilized in the development of organic solar cells due to their favorable electronic and optical properties. nih.govmdpi.com They are particularly noted for their thermal stability, high hole-transport capability, and electron-donating nature. nih.gov
In the context of OPVs and DSSCs, carbazole derivatives frequently serve as the electron donor component in donor-acceptor (D-A) architectures. nih.govmdpi.com The D-A strategy is a cornerstone of organic solar cell design, where the donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), and the interface with the acceptor material facilitates the separation of this exciton into free charge carriers. researchgate.net
Researchers have explored various D-A systems incorporating carbazole as the donor. For example, a study focused on developing new D-A systems using 4-methoxy-2,7,9-trimethyl-9H-carbazole as the electron donor and various benzo- and oxadiazole derivatives as acceptors. researchgate.netresearchgate.net The goal of such molecular engineering is to tune the electronic and optical properties, such as the energy levels (HOMO/LUMO) and absorption spectra, to maximize light harvesting and charge separation efficiency. researchgate.netresearchgate.net In another study, carbazole-based donor molecules were paired with a hexyldicyanovinyl acceptor unit, demonstrating that modifying the linkage position on the carbazole core allows for fine-tuning of the material's properties. proquest.com
The exceptional hole-transporting properties of carbazole derivatives have led to their widespread use as Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs). nih.govosti.gov HTMs play a critical role in PSCs by efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. osti.govd-nb.info
Carbazole-based HTMs are seen as a promising, low-cost alternative to the commonly used but expensive spiro-OMeTAD. nih.govnih.gov Numerous studies have focused on designing and synthesizing novel carbazole-based HTMs to enhance the efficiency and stability of PSCs. nih.govosti.govresearchgate.net For instance, a simple carbazole-based enamine compound was synthesized and used as an HTM, resulting in a PSC with a power conversion efficiency (PCE) close to 18%. researchgate.net Another study reported a dopant-free HTM based on (2-ethylhexyl)-9H-carbazole that achieved a high PCE of 15.92%. rsc.orgresearchgate.net The introduction of different alkyl chains on the carbazole core has also been shown to influence the PCE, with one study achieving an efficiency of 11.79% with a methyl-substituted carbazole HTM. nih.gov
Table 2: Performance of Perovskite Solar Cells with Carbazole-Based HTMs
| Carbazole HTM | Power Conversion Efficiency (PCE) | Key Feature | Reference |
|---|---|---|---|
| Carbazole-based enamine (V950) | ~18% | Simple, low-cost synthesis | researchgate.net |
| (2-ethylhexyl)-9H-carbazole derivative (CMO) | 15.92% | Dopant-free | rsc.orgresearchgate.net |
| Isomeric Carbazole-Terminated HTMs | up to ~18% | π-extension through carbazole units | nih.gov |
| 4,4'-(9-methyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (CZTPA-2) | 11.79% | Dopant-free, long alkyl chain | nih.gov |
This table is interactive. Click on the headers to sort the data.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The carbazole moiety is a fundamental building block for a wide range of organic semiconductors used in electronic devices like Organic Field-Effect Transistors (OFETs). ktu.eduresearchgate.net Its good charge-transporting properties, chemical stability, and the ease with which it can be functionalized make it an attractive component for these applications. researchgate.netktu.edu
Carbazole-based polymers and small molecules have been investigated as the active semiconductor layer in OFETs. researchgate.netwiley-vch.de The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Carbazole derivatives are known to facilitate hole transport, making them suitable for p-channel OFETs. researchgate.net For example, soluble indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized and shown to form highly crystalline thin films, which is beneficial for achieving high charge mobility in transistors. researchgate.net Poly(2,7-carbazole) derivatives have also been developed and tested as semiconductors in organic thin-film transistors. wiley-vch.de Furthermore, poly(9H-carbazole) has been shown to exhibit ambipolar charge carrier properties, meaning it can transport both holes and electrons, which is a desirable characteristic for certain advanced electronic applications. mdpi.com
Active Layer Design for Charge Mobility Enhancement
The intrinsic properties of the carbazole moiety, such as its electron-rich nature and high hole-transport capability, make it a valuable building block for organic semiconductors. researchgate.netd-nb.info In the context of this compound, the strategic placement of methyl groups on the carbazole core can influence the molecular packing and electronic properties, which are critical for efficient charge transport in the active layers of organic electronic devices. rsc.orgacs.org
Research into related carbazole derivatives has demonstrated that modifications to the carbazole structure can significantly impact device performance. For instance, the introduction of bulky substituents can lead to amorphous thin films with good morphological stability, a desirable trait for creating uniform and reliable active layers. acs.orgresearchgate.net While specific data on the charge mobility of this compound is not extensively detailed in the provided search results, the general principles of carbazole chemistry suggest that its trimethylated structure could offer a balance between solubility, processability, and the necessary intermolecular interactions for effective charge transport. The methyl groups can enhance solubility in common organic solvents, facilitating solution-based processing techniques for device fabrication. researchgate.net Furthermore, the electronic influence of the methyl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect of designing efficient hole-transporting materials (HTMs) for applications like perovskite solar cells. d-nb.infoacs.org
| Parameter | Influence of Carbazole Core | Potential Impact of Trimethylation |
| Hole Mobility | Inherently high due to electron-rich nature. researchgate.net | Can be tuned by influencing molecular packing. rsc.org |
| Morphological Stability | Can form stable amorphous films. researchgate.net | Enhanced solubility may improve film uniformity. researchgate.net |
| Energy Levels (HOMO/LUMO) | Favorable for hole transport. d-nb.info | Methyl groups can modulate energy levels for better device matching. d-nb.info |
| Solubility | Can be limited. | Increased by methyl groups, aiding solution processing. researchgate.net |
Photorefractive Materials and Organic Optical Information Recording Media
Photorefractive materials are capable of reversibly changing their refractive index upon exposure to light, a property that is highly valuable for applications in holographic data storage and real-time optical processing. mdpi.comresearchgate.net Organic photorefractive composites typically consist of a photoconducting polymer, a sensitizer, and a nonlinear optical (NLO) chromophore. acs.org Carbazole-based polymers, such as poly(N-vinylcarbazole) (PVK), are frequently used as the photoconducting host due to their excellent hole-transport properties. mdpi.commdpi.com
The addition of plasticizers is often necessary to lower the glass transition temperature of the polymer matrix, thereby enhancing the rotational mobility of the NLO chromophores, which is crucial for a fast photorefractive response. mdpi.com Small molecules like N-ethylcarbazole (ECZ) have been successfully employed as plasticizers. researchgate.net Given its structural similarity, this compound could potentially serve a similar function as a plasticizer in photorefractive composites. Its molecular structure could provide the necessary free volume to facilitate the alignment of chromophores under an applied electric field, a key mechanism for achieving a high photorefractive effect. mdpi.com Research on related systems has shown that carbazole-containing polymers can exhibit high gain coefficients and fast response times, making them competitive with inorganic photorefractive crystals. acs.orgresearchgate.net
Microporous Organic Polymers (MOPs) and Metal-Organic Frameworks (MOFs)
Design as Building Blocks for Porous Materials
The rigid and planar structure of the carbazole unit makes it an excellent candidate for constructing porous materials like Microporous Organic Polymers (MOPs) and Metal-Organic Frameworks (MOFs). nih.govnih.govwikipedia.org These materials are characterized by high surface areas and well-defined pore structures, making them suitable for a variety of applications. nih.govmagtech.com.cn Carbazole derivatives can be functionalized with appropriate linking groups, such as carboxylic acids or boronic esters, to serve as the organic struts in the assembly of these frameworks. uab.catresearchgate.netossila.com
The introduction of methyl groups in this compound can influence the resulting pore size and topology of the MOP or MOF. These substituents can introduce steric hindrance that directs the self-assembly process, potentially leading to novel framework geometries that are not accessible with unsubstituted carbazole linkers. uab.cat The ability to tune the structure at the molecular level is a cornerstone of reticular chemistry, allowing for the rational design of materials with specific properties. wikipedia.orguab.cat
Applications in Gas Adsorption, Separation, and Storage
The porous nature of MOPs and MOFs derived from carbazole-based building blocks makes them promising materials for gas adsorption, separation, and storage. nih.govrsc.org The high surface area provides numerous sites for gas molecules to adsorb, while the tunable pore size and surface chemistry can impart selectivity for specific gases. For example, the nitrogen atom in the carbazole ring can act as a Lewis basic site, potentially enhancing the adsorption of acidic gases like CO2. researchgate.net
While direct studies on MOPs or MOFs constructed from this compound are not prevalent in the provided results, the principles governing gas adsorption in similar porous materials are well-established. The performance of these materials is dictated by factors such as the pore volume, pore size distribution, and the chemical nature of the pore walls. researchgate.net The incorporation of functional groups, including the methyl groups of this compound, can modify the surface properties and influence the interactions with gas molecules.
| Application | Relevant Properties of Carbazole-Based Porous Materials |
| Gas Adsorption | High surface area, tunable pore size. nih.govresearchgate.net |
| Gas Separation | Selective adsorption based on pore size and surface chemistry. researchgate.net |
| Gas Storage | High pore volume for increased storage capacity. nih.gov |
Development as Chemo/Biosensors (e.g., pH, specific analytes)
The inherent fluorescence of the carbazole moiety provides a foundation for the development of fluorescent chemosensors. researchgate.netresearchgate.net By functionalizing the carbazole core with specific recognition units, it is possible to design sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. researchgate.netresearchgate.net This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various species, including metal ions, anions, and organic molecules. researchgate.netresearchgate.net
Carbazole-functionalized MOFs have been successfully employed as fluorescent sensors for the detection of antibiotics, pesticides, and nitroaromatic compounds. researchgate.net The porous structure of the MOF can pre-concentrate the analyte, enhancing the sensitivity of detection. Furthermore, the carbazole unit can be engineered to respond to changes in pH, making it a potential component in pH-sensitive probes. researchgate.net The trimethylation in this compound could influence the photophysical properties of the resulting sensor, such as its quantum yield and emission wavelength, and could also affect its solubility and biocompatibility in the case of biosensing applications. researchgate.net
Fluorescent Probes and Bioimaging Agents
The favorable photophysical properties of carbazole derivatives, including their strong fluorescence and good biocompatibility, have led to their extensive investigation as fluorescent probes and bioimaging agents. researchgate.netnih.gov These small-molecule probes can provide dynamic information about biological processes at the cellular and even subcellular level. researchgate.netnih.gov
Conducting Polymers and Electroactive Materials Development
The carbazole chemical framework is a cornerstone in the development of advanced electroactive materials. As an electron-rich heterocyclic aromatic system, the carbazole moiety exhibits exceptional hole-transporting capabilities. A key feature is its ability to form stable radical cations upon oxidation, a prerequisite for the propagation of a conductive polymer chain. The resulting polycarbazoles are highly valued in materials science for their notable thermal stability, environmental resilience, and unique electrochemical and photophysical properties, such as electrochromism.
Within this class of materials, This compound stands out as a strategically designed monomer for synthesizing conducting polymers with tailored characteristics. The specific placement of its three methyl groups is not arbitrary; it is a deliberate molecular engineering strategy to fine-tune the electronic and physical properties of the resulting polymer, poly(this compound), relative to unsubstituted polycarbazole.
Influence of the 9-Methyl Group: The alkylation at the 9-position (the nitrogen atom) is a critical modification. This methyl group prevents potential side reactions at the nitrogen atom during polymerization, such as N-N coupling or N-H deprotonation. Consequently, polymerization is directed exclusively to the carbazole aromatic ring, leading to C-C bond formation (typically between the 3 and 6 positions). This results in a polymer with a more regular, well-defined backbone structure, which often translates to improved solubility and processability.
Influence of the 2- and 4-Methyl Groups: The methyl substituents at the 2- and 4-positions function as electron-donating groups (EDGs). Through an inductive effect, they increase the electron density of the π-conjugated system of the carbazole ring. This has a direct and significant impact on the monomer's electrochemical behavior: it lowers the energy required to remove an electron, thereby decreasing the oxidation potential. A lower oxidation potential makes the electropolymerization process more facile and energy-efficient.
Electropolymerization and Electrochemical Characterization
The synthesis of poly(this compound) is most commonly achieved through electropolymerization. In this process, a solution of the This compound monomer in an organic solvent containing a supporting electrolyte (e.g., acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) is subjected to an anodic potential. Upon reaching its oxidation potential, the monomer forms radical cations. These reactive species couple with each other, forming dimers, oligomers, and ultimately a polymer film that deposits onto the surface of the working electrode.
The resulting polymer film is electroactive, meaning it can be reversibly switched between its neutral, insulating state and its oxidized, conductive (doped) state. The polymer typically displays two distinct and reversible oxidation waves, which correspond to the sequential formation of charge carriers along the polymer backbone: polarons (radical cations) and bipolarons (dications). The electron-donating nature of the methyl groups not only facilitates polymerization but also lowers the oxidation potentials of the polymer itself, making the conductive state more accessible and stable compared to its unsubstituted counterpart.
The table below presents expected electrochemical data for poly(this compound), benchmarked against the well-studied poly(9-methyl-9H-carbazole) to highlight the influence of the 2,4-dimethyl substitution.
| Parameter | Poly(9-methyl-9H-carbazole) (Reference) | Poly(this compound) (Expected) | Significance of Trimethyl Substitution |
|---|---|---|---|
| Monomer Oxidation Potential (Eox, V vs. Ag/AgCl) | ~1.15 V | ~1.05 V | Lower potential due to electron-donating methyl groups, facilitating easier polymerization. |
| First Polymer Redox Potential (E1/2, V vs. Ag/AgCl) | ~0.70 V | ~0.60 V | Formation of polarons (p-doping) occurs at a lower potential, indicating enhanced stability of the doped state. |
| Second Polymer Redox Potential (E1/2, V vs. Ag/AgCl) | ~1.10 V | ~1.00 V | Formation of bipolarons also occurs at a lower potential, broadening the range of electrochemical activity. |
Spectroelectrochemical Properties and Electrochromism
A hallmark of polycarbazoles is their electrochromism—a reversible change in color upon the application of an electrical potential. This property is directly linked to the changes in the electronic structure of the polymer during redox switching.
Neutral State: In its fully reduced state, poly(this compound) is expected to be highly transparent in the visible spectrum, with a possible faint yellow tinge. Its primary electronic absorption, the π-π* transition of the conjugated backbone, occurs in the ultraviolet (UV) region.
Oxidized States: Upon electrochemical oxidation (doping), new electronic states are created within the band gap. The formation of polarons at the first oxidation potential induces new absorption bands at lower energies, causing the film to develop a distinct color, typically green or blue-green. As the potential is increased further to form bipolarons, these absorption bands may shift or intensify, leading to a deeper color, such as dark blue or purple. This multi-color electrochromism makes the material suitable for applications in smart windows, displays, and optical switches.
The table below summarizes the expected optical absorption characteristics of the polymer in its different redox states.
| Polymer State | Applied Potential | Appearance | Absorption Maxima (λmax) | Associated Electronic Transition |
|---|---|---|---|---|
| Neutral | 0.0 V | Transparent / Pale Yellow | ~350 nm | π-π* transition |
| Oxidized (Polaron) | ~0.8 V | Green / Blue-Green | ~420 nm and ~800 nm | Transitions involving polaron bands |
| Oxidized (Bipolaron) | >1.1 V | Dark Blue / Purple | ~420 nm and ~550 nm | Transitions involving bipolaron bands |
Structure Activity and Structure Property Relationship Studies of 2,4,9 Trimethyl 9h Carbazole Derivatives
Correlations Between Molecular Structure and Electronic/Optoelectronic Properties
The carbazole (B46965) framework is known for its desirable electronic and charge-transport properties, stemming from its large π-conjugated system. ijrpc.com The introduction of substituents, such as methyl groups, can significantly modulate these characteristics.
Impact of Substituent Position and Nature on Energy Gaps and Absorption/Emission
The position and nature of substituents on the carbazole core have a profound effect on the molecule's electronic and photophysical properties. researchgate.net The introduction of different functional groups allows for the tuning of the energy gap, which in turn affects the absorption and emission of light. researchgate.net
For instance, studies on various carbazole derivatives have shown that the absorption and emission spectra can be tuned depending on the nature and position of the chromophores attached to the carbazole core. researchgate.net Electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net For example, triphenylamine-substituted carbazole isomers exhibit red-shifted absorption and emission spectra compared to their N-phenylcarbazole-based counterparts, which is attributed to increased ICT. researchgate.net
The substitution pattern also influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational and experimental studies have revealed that derivatization at different positions on the carbazole molecule can alter its electrical and optical properties. researchgate.net
Below is a table summarizing the effects of different substituents on the photophysical properties of carbazole derivatives.
| Substituent/Modification | Effect on Absorption/Emission | Impact on Energy Gap | Reference |
| Triphenylamine at C2/C7 | Red-shifted absorption and emission | Decreased | researchgate.net |
| Cyano group | Enhanced intramolecular charge transfer, solvatochromism in emission | Tunable | researchgate.net |
| Benzothiazole at C2/C5 | Similar photophysical behaviors, subtle blue shift on grinding | Robust | rsc.org |
| Phenylpyridine with hexadecyloxy methyl groups | Reduced excimer emissions | Tunable | rsc.org |
Influence of Molecular Rigidity and Planarity on Charge Transport
The rigidity and planarity of the molecular structure are crucial for efficient charge transport, a key property for applications in organic electronics. rsc.org The carbazole ring itself is a structurally rigid system, which is advantageous for creating stable materials. ijrpc.com
Modifications that affect the planarity of the molecule can influence intermolecular electronic coupling and, consequently, charge mobility. For example, in some systems, increased molecular planarity can lead to more ordered packing in the solid state, which facilitates better charge transport. cnrs.fr Conversely, introducing bulky substituents can disrupt this planarity, potentially hindering charge transport.
Influence of Structural Modifications on Biological Interaction Modalities
The biological activities of carbazole derivatives are highly dependent on their structural features. nih.govnih.gov The pattern of substitution on the carbazole nucleus can dictate the molecule's ability to interact with biological targets.
Effects of Methyl Substitution Pattern on Target Binding Affinity
The specific placement of methyl groups on the carbazole ring can significantly influence how the molecule binds to a biological target. While direct studies on the methyl substitution pattern of 2,4,9-trimethyl-9H-carbazole are specific, broader research on carbazole derivatives provides valuable insights.
For example, in a study of carbazole derivatives as cytotoxic agents, the flexibility of the molecule, influenced by its substituents, was found to affect its inhibitory activity. frontiersin.org An increase in rotatable bonds was suggested to facilitate better binding to receptors. frontiersin.orgnih.gov This implies that the steric hindrance and conformational flexibility introduced by methyl groups at different positions can either enhance or diminish binding affinity depending on the target's architecture.
Research on other substituted carbazoles has shown that the nature and position of substituents on the carbazole's synthetic core have a major impact on their anti-microbial properties. echemcom.com
Significance of N-Substitution (e.g., N9-Methyl Group) on Activity and Selectivity
The substituent at the N9 position of the carbazole ring is particularly important for modulating biological activity and selectivity. nih.govnih.govresearchgate.net The N-H group in the parent carbazole can be easily substituted with various functional groups, providing a key handle for derivatization. researchgate.net
Numerous studies have highlighted the importance of N-substitution. For instance, a series of N-substituted carbazoles have been synthesized and evaluated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. nih.govnih.gov The introduction of different groups at the N9 position can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net For example, the introduction of a 1,2,4-triazole (B32235) moiety at the nitrogen of the carbazole ring resulted in increased antifungal activity. nih.govresearchgate.net Similarly, N-substituted carbazoles have been investigated for their neuroprotective effects. nih.gov
The following table presents examples of how N-substitution influences the biological activity of carbazole derivatives.
| N-Substituent | Biological Activity | Reference |
| 1,2,4-Triazole moiety | Increased antifungal activity | nih.govresearchgate.net |
| Imidazole (B134444) moiety | Favorable for antibacterial efficacy | nih.govresearchgate.net |
| p-Tolyl group | Displayed neuroprotective ability | nih.gov |
| Sulfonyl group | Better anticancer activity | ijrpc.com |
Positional Isomer Effects on Biological Efficacy
The specific positions of substituents on the carbazole ring, creating positional isomers, can lead to significant differences in biological efficacy. researchgate.net Even subtle changes in the substitution pattern can alter the molecule's shape, electronic distribution, and ability to interact with a biological target.
For instance, research on carbazole-based compounds has shown that substitution at the C3 and C6 positions can have a greater influence on antibacterial properties than substitution at the C2 and C7 positions. lmaleidykla.lt This highlights that the biological activity is not just dependent on the presence of a substituent but also on its specific location on the carbazole core.
Furthermore, studies on carbazole derivatives for other applications have also noted the significant influence of positional isomerism on the functional properties of the molecules. researchgate.net While this is often discussed in the context of electronic materials, the underlying principles of how positional changes affect molecular properties are also relevant to biological interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. asm.orgtubitak.gov.tr These models are instrumental in predicting the efficacy of new derivatives and guiding rational drug design and materials development, thereby reducing the need for extensive empirical synthesis and testing.
For carbazole derivatives, QSAR/QSPR studies have been successfully applied to predict a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects, as well as properties relevant to organic electronics. asm.orgnih.govresearchgate.net
Predictive Models for Biological Activity: QSAR models for carbazole derivatives often utilize a combination of electronic, thermodynamic, and topological descriptors to predict biological activity. For instance, a study on 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives found that the Highest Occupied Molecular Orbital (HOMO) energy and the heat of formation were critical descriptors for predicting inhibitory activity against the human estrogen receptor. tubitak.gov.tr Another comprehensive 3D-QSAR study on 132 carbazole carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that bulky substitutions and the presence of hydrogen-bond donors at specific positions were crucial for enhancing inhibitory activity. nih.govmdpi.com These models, validated through statistical methods, provide contour maps that visualize favorable and unfavorable regions for substitution around the carbazole scaffold, offering a clear roadmap for designing more potent inhibitors. nih.govmdpi.com
Table 1: Examples of QSAR/QSPR Studies on Carbazole Derivatives
| Carbazole Derivative Class | Predicted Property/Activity | Key Descriptors/Structural Features | Modeling Technique | Reference |
|---|---|---|---|---|
| Carbazole Carboxamides | BTK Inhibition | Steric bulk, hydrogen-bond donors, hydrophilicity at specific positions | CoMFA, CoMSIA (3D-QSAR) | nih.govmdpi.com |
| 5,6-dihydro-11-alkylbenzo[α]carbazoles | Estrogen Receptor Inhibition | E-HOMO, Heat of Formation | MLR (QSAR) | tubitak.gov.tr |
| Carbazole-derived compounds | Anti-trypanosome Effect | Topological and electronic descriptors | Support Vector Machine (SVM) | asm.org |
| Carbazole Chalcone Analogues | Anti-proliferative Activity | Electronic and molecular properties | MLR, Artificial Neural Network (ANN) | researchgate.net |
Predictive Models for Material Properties: In materials science, QSPR models are employed to predict the photophysical and electronic properties of carbazole derivatives for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. dntb.gov.ua Machine learning methods combined with QSPR have been used to predict the Soret band wavelength in the UV-Vis spectra of meso-carbazole substituted porphyrin complexes, demonstrating the power of predictive modeling in designing new photoactive materials. dntb.gov.ua These models help in systematically varying structural components, such as the nature and position of substituents, to optimize properties like absorption/emission wavelengths, fluorescence quantum yields, and charge-transport characteristics. researchgate.netrsc.org
Rational Design Principles for Enhanced Performance in Specific Applications
The insights gained from structure-activity and structure-property relationship studies form the basis for the rational design of novel this compound derivatives with enhanced performance. The design principles generally revolve around the strategic modification of the carbazole core at specific positions (N-9, C-2, C-3, C-4, etc.) to fine-tune its electronic, steric, and photophysical properties.
Design for Biological Applications: The design of biologically active carbazoles often involves hybridizing the carbazole scaffold with known pharmacophores. bohrium.com Key principles include:
Modulating Flexibility and Conformation: The introduction of flexible bonds can improve binding to receptor proteins, enhancing inhibitory activity. nih.gov Conversely, creating a rigid, "U-shaped" conformation has been a successful strategy in designing inhibitors of Rac1, a protein involved in cancer cell migration. nih.gov
Introducing Specific Functional Groups: The addition of moieties like acylhydrazone has been shown to significantly improve the cytotoxic activity and selectivity of carbazole derivatives against cancer cells. bohrium.com Similarly, incorporating a sulfonamide group can enhance antimitotic activity through specific hydrogen bond interactions with tubulin. nih.gov
Targeting Specific Interactions: For antiviral agents, rational design has focused on creating derivatives that inhibit key viral enzymes like the ZIKV protease. echemcom.com Studies on chlorinated 1,4-dimethyl-9H-carbazole derivatives suggest that the position of halogen atoms, especially in conjunction with electron-withdrawing groups, is crucial for anti-HIV-1 activity. echemcom.com
Design for Materials Applications (OLEDs): Carbazole derivatives are extensively used as host materials, emitters, and hole-transporting layers in OLEDs. mdpi.comrsc.orgmdpi.com The design principles aim to optimize thermal stability, energy levels (HOMO/LUMO), and charge carrier transport.
Tuning Energy Levels: The carbazole unit typically acts as an electron-donating moiety. Its HOMO/LUMO energy levels can be precisely tuned by introducing electron-withdrawing or electron-donating substituents or by linking it to other aromatic units. rsc.orgnih.gov For instance, in donor-acceptor structures, the HOMO is often localized on the carbazole unit, while the LUMO is on the acceptor, allowing for the creation of materials with specific band gaps for blue, green, or red emission. researchgate.netnih.gov
Enhancing Thermal and Morphological Stability: Attaching bulky substituents to the carbazole core can increase the glass transition temperature (Tg) of the material, which is crucial for the longevity of OLED devices. These bulky groups also prevent undesirable molecular aggregation (π-π stacking), which can quench luminescence. researchgate.net
Balancing Charge Transport: For host materials in phosphorescent OLEDs (PHOLEDs), it is vital to have balanced electron and hole transport. This is often achieved by creating bipolar molecules that combine an electron-donating carbazole unit with an electron-accepting unit, such as dibenzothiophene (B1670422) or diphenyltriazine. rsc.orgrsc.org The linking topology (ortho-, meta-, or para-substitution) between these units significantly impacts the material's properties and device efficiency. rsc.org
Table 2: Rational Design Principles for Carbazole Derivatives
| Application Area | Design Principle | Structural Modification Example | Resulting Property Enhancement | Reference |
|---|---|---|---|---|
| Anticancer | Introduce active pharmacophore | Hybridization with acylhydrazone moiety | Improved cytotoxic activity and selectivity | bohrium.com |
| Anticancer | Inhibit Rac1 protein | Maintain carbazole group in a "U-shaped" conformation | Inhibition of cancer cell migration | nih.gov |
| Antiviral (HIV) | Introduce electro-attractor groups | Chlorination of dimethyl-carbazole scaffold | Enhanced inhibitory activity | echemcom.com |
| OLEDs (Host Material) | Create bipolar character | Linking carbazole (donor) with dibenzothiophene (acceptor) | Balanced charge transport, high quantum efficiency | rsc.org |
| OLEDs (Host Material) | Modify linking position | Modification at the 1-position of carbazole | High quantum efficiency and low driving voltage | rsc.org |
| OLEDs (Blue Emitter) | Create Donor-Acceptor-Donor structure | Linking carbazole donors to a pyrimidine-5-carbonitrile acceptor | Achieves blue thermally activated delayed fluorescence (TADF) | nih.gov |
Q & A
Q. What are the most effective synthetic routes for preparing 2,4,9-Trimethyl-9H-carbazole?
Methodological Answer: The synthesis of methyl-substituted carbazoles typically involves alkylation or Friedel-Crafts reactions. For example, carbazole derivatives can be synthesized via alkylation using alkyl halides in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a polar solvent like toluene. Reaction conditions (45–60°C, 3–24 hours) and subsequent purification via recrystallization (e.g., ethanol) are critical for yield optimization . Williamson ether synthesis or N-alkylation protocols may also apply, depending on substituent positions, with purification steps involving column chromatography or solvent extraction .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms methyl group integration.
- X-ray crystallography resolves stereochemical details; SHELX software is widely used for refinement, particularly for small-molecule structures .
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Melting point analysis and HPLC assess purity. Cross-referencing with literature data (e.g., IR spectra, Rf values) is essential .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact.
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
- Store away from ignition sources (flammable solvents like toluene are common in synthesis) and avoid electrostatic discharge .
Q. What solvents and reaction conditions optimize carbazole alkylation?
Methodological Answer:
- Solvents: Toluene, DMF, or acetonitrile are preferred for their polarity and compatibility with alkyl halides.
- Catalysts: TBAB enhances reaction rates in biphasic systems.
- Temperature: Moderate heating (45–80°C) balances reactivity and side-product minimization.
- Workup: Aqueous washes (brine, NaOH) remove unreacted reagents, followed by solvent evaporation and recrystallization .
Q. How do methyl substituents influence carbazole’s electronic properties?
Methodological Answer: Methyl groups act as electron donors via hyperconjugation, increasing the carbazole ring’s electron density. This alters:
- Optical properties: Bathochromic shifts in UV-Vis spectra due to extended conjugation.
- Redox behavior: Lower oxidation potentials observed in cyclic voltammetry.
- Thermal stability: Enhanced by steric hindrance from methyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for methyl-substituted carbazoles?
Methodological Answer:
Q. What computational methods predict the optoelectronic behavior of this compound?
Methodological Answer:
Q. How can reaction yields be improved for sterically hindered carbazole derivatives?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in carbazole synthesis?
Methodological Answer:
- Standardize solvent drying (e.g., molecular sieves) and reagent purity (≥99%).
- Use in-situ monitoring (e.g., FTIR, Raman) to track reaction progress.
- Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition) for consistent polymorph formation .
Q. How does this compound perform in organic electronic devices compared to unsubstituted carbazole?
Methodological Answer:
- OLEDs: Methyl groups enhance hole-transport properties and reduce aggregation-induced quenching.
- Photovoltaics: Improved solubility in nonpolar solvents facilitates thin-film processing.
- Stability: Methyl substitution increases thermal degradation resistance (TGA data shows ~20°C higher decomposition onset) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
